Thiophen-2(5h)-imine
Description
General Overview of Imine Chemistry and Thiophene (B33073) Heterocycles in Synthetic and Materials Science
Imines, often referred to as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). nih.govnumberanalytics.com They are typically synthesized through the condensation reaction between a primary amine and an aldehyde or a ketone. nih.govrsc.org This formation is a reversible process that often requires the removal of water to drive the equilibrium toward the imine product. nih.gov The imine functionality is highly versatile; the nitrogen atom can act as a nucleophile, while the carbon atom is electrophilic, making it susceptible to attack by nucleophiles. nih.gov This dual reactivity allows imines to participate in a wide array of chemical transformations, including nucleophilic additions, cycloadditions, and as ligands in coordination chemistry. nih.govnumberanalytics.com
Thiophene is a five-membered, sulfur-containing heterocyclic compound with the formula C₄H₄S. wikipedia.org Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), it is an aromatic compound that resembles benzene in many of its chemical and physical properties. wikipedia.orgrroij.combritannica.com The thiophene ring is an important structural unit, or "pharmacophore," in medicinal chemistry, and it is found in numerous pharmaceuticals and agrochemicals. wikipedia.orgnih.gov In many cases, a thiophene ring can be substituted for a benzene ring in a biologically active molecule without a loss of activity. wikipedia.orgrroij.com In materials science, thiophene is a fundamental building block for conducting polymers, most notably polythiophene, which is synthesized by linking thiophene units at their 2 and 5 positions. wikipedia.org These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
| Property | Thiophene | A Simple Aliphatic Imine (e.g., N-Propylideneethanamine) |
| Formula | C₄H₄S | C₅H₁₁N |
| Molar Mass | 84.14 g/mol | 85.15 g/mol |
| Boiling Point | 84 °C | 93-95 °C |
| Key Feature | Aromatic Ring | Carbon-Nitrogen Double Bond (C=N) |
| Primary Reactivity | Electrophilic Aromatic Substitution | Nucleophilic Addition at Imine Carbon |
Significance of Thiophen-2(5H)-imine Scaffolds in Modern Chemical Research
The this compound scaffold, as a structural motif, combines the key features of both thiophenes and imines. While the parent compound exists in tautomeric equilibrium with the aromatic 2-aminothiophene, the imine form provides a non-aromatic, conjugated system with distinct electronic characteristics. The integration of the electron-rich thiophene core with the C=N functionality creates scaffolds with significant potential in materials science and medicinal chemistry.
In the field of organic electronics, thiophene-based imines have been investigated as functional materials for photovoltaic devices. acs.org The imine linkage provides a synthetically accessible way to create extended π-conjugated systems, which are essential for charge transport. Researchers have synthesized various unsymmetrical thiophene imines and examined their thermal, electrochemical, and photophysical properties for use as hole-transporting materials (HTMs) in perovskite solar cells. acs.org The electronic properties of these molecules can be fine-tuned by changing the substituents on the imine nitrogen, allowing for the optimization of energy levels for efficient device performance. acs.org
In addition to materials science, the thiophene-imine framework is a valuable pharmacophore in drug discovery. The combined structure can interact with diverse biological targets. nih.gov For instance, novel thiophene-based imine compounds have been synthesized and evaluated for their biological activities, demonstrating strong inhibitory effects against enzymes like human carbonic anhydrases I and II. researchgate.net The ability to readily modify the structure through imine condensation allows for the creation of large libraries of compounds for screening and structure-activity relationship studies. nih.gov Furthermore, thiophene imines serve as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. sciensage.infomdpi.com
| Research Area | Example Compound/System | Key Findings & Significance | Reference |
| Materials Science | Unsymmetric thiophene imines from 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester | Investigated as hole-transporting materials in perovskite solar cells; showed good thermal stability and tunable electrochemical properties. | acs.org |
| Medicinal Chemistry | (E)-N,N-dimethyl-4-((thiophen-2-yl-methylene)amino)aniline | Exhibited potent inhibitory effects against human carbonic anhydrase I and II isoenzymes and showed significant antioxidant properties. | researchgate.net |
| Coordination Chemistry | 1-(thiophen-2-yl)-N-(p-tolyl)methanimine | Synthesized and used to form a stable Palladium(II) complex, demonstrating the utility of thiophene imines as ligands for organometallic catalysts. | sciensage.info |
Historical Context of Imine and Thiophene Integration in Chemical Synthesis
The historical development of thiophene-imine chemistry follows the foundational discoveries of its constituent parts. Thiophene chemistry began with Viktor Meyer's isolation of the parent heterocycle from coal tar in 1882. wikipedia.orgrroij.com This discovery spurred extensive research into its synthesis and reactivity. Classical synthetic routes, such as the Paal-Knorr thiophene synthesis (from 1,4-dicarbonyl compounds) and the Gewald reaction, became standard methods for constructing the thiophene ring. wikipedia.orgrroij.compharmaguideline.com Separately, the field of imine chemistry was established in the 19th century, most notably through the work of Hugo Schiff, who first reported the synthesis of these compounds via the condensation of aldehydes and amines in 1864. numberanalytics.com
The deliberate integration of these two chemical entities into single molecules is a more modern endeavor, driven by the pursuit of novel functional compounds. Early synthetic efforts would have relied on combining the classical methods: first constructing a substituted thiophene bearing a carbonyl or amine group, followed by a standard Schiff base condensation to form the imine. sciensage.infomdpi.com
In recent decades, the synthetic toolbox for creating complex thiophene-imine structures has expanded significantly. The advent of transition metal-catalyzed cross-coupling reactions has provided powerful and efficient methods for building these molecules. rsc.orgrsc.org Furthermore, multicomponent reactions (MCRs) have emerged as a highly efficient strategy for synthesizing thiophene derivatives in a single step from multiple starting materials. nih.gov More unconventional methods have also been discovered; for example, researchers have reported the unexpected silver(I)-promoted homo-coupling of 2-thiophenemethylamine (B147629) to form a new thiophene-based imine ligand in situ, highlighting the ongoing discovery of novel synthetic pathways in this area. mdpi.com This continuous evolution of synthetic methodology enables chemists to design and create increasingly sophisticated thiophene-imine scaffolds for advanced applications.
Properties
IUPAC Name |
2H-thiophen-5-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMMAJINAROYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=N)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thiophen 2 5h Imine Derivatives
Condensation-Based Synthetic Approaches to Thiophen-2(5H)-imine
Condensation reactions represent a fundamental and widely utilized approach for the synthesis of the imine functionality in thiophene (B33073) derivatives. These methods typically involve the reaction of a thiophene-containing carbonyl compound with a primary amine, leading to the formation of a carbon-nitrogen double bond.
Schiff Base Condensation Reactions
Schiff base condensation is a cornerstone in the synthesis of thiophene-based imines. This reaction involves the nucleophilic addition of a primary amine to a thiophene aldehyde or ketone, followed by the elimination of a water molecule to form the imine. The reaction is typically carried out in a suitable solvent, such as ethanol.
Melt Condensation Techniques
While classical Schiff base condensations are often performed in solvents, melt or solvent-free condensation techniques offer advantages in terms of reduced environmental impact, simplified workup procedures, and potentially faster reaction times. These methods involve heating a mixture of the thiophene carbonyl compound and the amine above their melting points in the absence of a solvent.
Recent advancements in this area include the use of microwave irradiation and mechanochemistry to promote solvent-free condensation. For instance, the Gewald reaction, a multicomponent synthesis of 2-aminothiophenes (which exist in tautomeric equilibrium with thiophen-2(5H)-imines), has been successfully performed under solvent-free conditions using high-speed ball milling. mdpi.com This mechanochemical approach provides the necessary energy for the reaction to proceed without the need for bulk solvent, representing a green alternative to traditional methods. mdpi.com Similarly, microwave-assisted organic synthesis has been shown to be beneficial for reaction yields and times in related condensations. wikipedia.org
Catalyst-Assisted Condensation Reactions (e.g., Acid Catalysis)
The rate of Schiff base formation can often be enhanced by the use of catalysts. Acid catalysis is the most common approach, where a protic or Lewis acid is added to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.
Commonly used acid catalysts include glacial acetic acid, p-toluenesulfonic acid, and Lewis acids such as zinc chloride. For example, the synthesis of (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine is achieved by reacting 4-pyridinecarboxaldehyde (B46228) with 2-thiophenemethylamine (B147629) in the presence of a few drops of glacial acetic acid in ethanol. mdpi.com The choice of catalyst and reaction conditions can be crucial for achieving high yields and preventing side reactions. In some cases, the reactants themselves or the reaction medium can provide sufficient acidity to catalyze the condensation.
Multicomponent Reaction (MCR) Strategies for this compound Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. Several MCRs are particularly relevant for the synthesis of the this compound scaffold.
Imine as a Substrate or Intermediate in MCRs
The this compound core structure is often accessed through the versatile Gewald multicomponent reaction. wikipedia.orgpharmaguideline.com This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another active methylene (B1212753) compound), and elemental sulfur in the presence of a base. The product of the Gewald reaction is a polysubstituted 2-aminothiophene. wikipedia.orgpharmaguideline.com
The 2-aminothiophene product exists in a tautomeric equilibrium with its corresponding this compound form. The position of this equilibrium is dependent on the substitution pattern and the surrounding chemical environment. The initial step of the Gewald reaction mechanism is a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then undergoes a Michael addition of sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene/thiophen-2(5H)-imine product. wikipedia.orgarkat-usa.org
Below is a table summarizing various conditions and yields for the Gewald reaction, leading to precursors of this compound derivatives.
| Ketone/Aldehyde | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine (B109124) | Ethanol | 1 | 95 |
| Acetophenone | Ethyl Cyanoacetate | Diethylamine | Methanol (B129727) | 4 | 78 |
| Propanal | Malononitrile | Triethylamine | DMF | 2 | 85 |
| Cyclopentanone | Ethyl Cyanoacetate | Piperidine | Ethanol | 3 | 92 |
This table is a representative compilation based on typical Gewald reaction conditions and may not reflect specific literature values.
Tandem Reaction Sequences (e.g., Aza-Wittig, Imine Condensation, and Electrophilic Aromatic Substitution)
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide a powerful strategy for the rapid construction of complex molecular architectures. A notable example involving thiophene derivatives is a tandem sequence comprising an Aza-Wittig reaction, an imine condensation, and an electrophilic aromatic substitution. scirp.orgscirp.org
In this synthetic strategy, an iminophosphorane derived from a thiophene-containing precursor reacts with an aldehyde in an Aza-Wittig reaction to generate an imine in situ. scirp.orgscirp.orgrsc.orgrsc.org This newly formed imine can then participate in a subsequent intramolecular condensation or be trapped by another reactive species. A specific application of this has been demonstrated in the synthesis of indolizine (B1195054) systems, where an iminophosphorane is reacted with 2,3-thiophenedicarboxaldehyde. scirp.orgscirp.org The reaction proceeds through an initial Aza-Wittig reaction to form an imine, which then undergoes an intramolecular condensation followed by an electrophilic aromatic substitution on the thiophene ring to yield the final polycyclic product. scirp.orgscirp.org
This sequence highlights the utility of generating a thiophene-based imine as a transient intermediate that can be immediately utilized in further complexity-building transformations.
The following table outlines the yields of indolizine products synthesized via this tandem reaction sequence, starting from various iminophosphorane intermediates.
| Starting Iminophosphorane | Dialdehyde | Product | Yield (%) |
| Ethyl (Z)-3-(thiophen-2-yl)-2-((triphenyl-λ5-phosphaneylidene)amino)acrylate | 2,3-Thiophenedicarboxaldehyde | Ethyl bisthieno[2,3-a:2,3-g]indolizine-5-carboxylate | 89 |
| Ethyl (Z)-3-(thiophen-3-yl)-2-((triphenyl-λ5-phosphaneylidene)amino)acrylate | 2,3-Thiophenedicarboxaldehyde | Ethyl bisthieno[3,2-a:2,3-g]indolizine-5-carboxylate | 70 |
| Ethyl (Z)-3-phenyl-2-((triphenyl-λ5-phosphaneylidene)amino)acrylate | 2,3-Thiophenedicarboxaldehyde | Ethyl 2-phenyldithieno[3,2-a:2,3-g]indolizine-5-carboxylate | 78 |
Data derived from González-Rodríguez, J., et al. (2021). International Journal of Organic Chemistry, 11, 55-71. scirp.org
Synthesis of this compound Ligands and Polymer Precursors
The foundational approach to synthesizing this compound structures, particularly for ligands and monomers destined for polymerization, often involves the condensation reaction between a thiophene-based carbonyl compound and a primary amine. This versatile reaction allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the resulting molecule's electronic and steric properties.
Imino-pyridyl thiophene ligands are a significant subclass of this compound derivatives, valued for their ability to form stable complexes with transition metals. The primary synthetic route to these compounds is the Schiff base condensation of a substituted thiophene carboxaldehyde with a pyridyl amine. This reaction is typically carried out in an appropriate solvent such as methanol.
For instance, (5-methyl-2-thiophene-2-pyridyl(R))imine and (5-bromo-2-thiophene-2-pyridyl(R))imine, where R can be a methyl or ethyl group, have been successfully synthesized through this method. The general procedure involves the dropwise addition of an equimolar amount of the respective pyridyl amine to a methanol solution of the substituted thiophene carboxaldehyde. To drive the reaction to completion, a dehydrating agent like anhydrous magnesium sulfate (B86663) is often added in excess. This straightforward condensation reaction proceeds with good yields and allows for the systematic variation of substituents on both the thiophene and pyridine (B92270) rings, thereby modulating the electronic and steric characteristics of the resulting ligands. These ligands are crucial precursors for the synthesis of organometallic complexes, such as those with palladium(II), which have shown significant catalytic activities in reactions like Heck coupling. researchgate.netacs.org
Another example of this synthetic strategy is the preparation of (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine. This is achieved by reacting 4-pyridinecarboxaldehyde with 2-thiophenemethylamine in hot anhydrous ethanol, with a few drops of glacial acetic acid acting as a catalyst. The reaction mixture is refluxed for several hours, and upon completion, the product is isolated and purified. mdpi.com
The following table summarizes the reactants and conditions for the synthesis of selected imino-pyridyl thiophene ligands:
| Thiophene Reactant | Amine Reactant | Solvent | Catalyst | Product |
| 5-methyl-thiophene-2-carboxaldehyde | 2-amino-N-methylpyridine | Methanol | None (dehydrating agent) | (5-methyl-2-thiophene-2-pyridyl(methyl))imine |
| 5-bromo-thiophene-2-carboxaldehyde | 2-amino-N-ethylpyridine | Methanol | None (dehydrating agent) | (5-bromo-2-thiophene-2-pyridyl(ethyl))imine |
| 4-pyridinecarboxaldehyde | 2-thiophenemethylamine | Ethanol | Glacial Acetic Acid | (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine |
This compound moieties can be incorporated into polymer backbones to create conjugated systems with interesting electronic and optical properties. These polymers, often referred to as poly(azomethine)s, are typically synthesized through the condensation polymerization of a difunctional thiophene-based aldehyde with various aromatic diamines. acs.org
The synthesis of these polymers is generally carried out in a high-boiling point solvent mixture, such as HMPA/NMP (hexamethylphosphoramide/N-methyl-2-pyrrolidone), with the addition of a dehydrating agent like lithium chloride to facilitate the removal of water and drive the polymerization forward. acs.org For example, soluble conjugated poly(azomethine)s have been prepared from the polymerization of 2,5-diformyl-3-hexylthiophene with different diamines. acs.org The choice of the diamine comonomer allows for the tuning of the polymer's properties, such as its band gap and solubility. acs.orgacs.org
Copolymers containing thiophene and aniline (B41778) units have also been synthesized using techniques like atmospheric pressure plasma jet polymerization. This method allows for the deposition of thin films of the copolymer from a blended solution of aniline and thiophene monomers. The resulting materials exhibit properties that are a hybrid of the individual homopolymers, with the potential for applications in electronic devices. mdpi.com
The properties of some thiophene-linked poly(azomethine)s are summarized in the table below:
| Polymer Backbone Variation | Theoretical Band Gap (eV) | Optical Band Gap (eV) | Electrochemical Band Gap (eV) |
| Fluorene | 2.33 - 2.67 | 2.21 - 2.28 | 2.13 - 2.24 |
| Carbazole (B46965) | 2.33 - 2.67 | 2.21 - 2.28 | 2.13 - 2.24 |
| Naphthalene | 2.33 - 2.67 | 2.21 - 2.28 | 2.13 - 2.24 |
Heterogeneous Synthesis of this compound Derivatives on Supported Catalysts
The synthesis of this compound derivatives can also be achieved using heterogeneous catalysts, which offer advantages in terms of catalyst separation and reusability. This approach is particularly relevant for the formation of the imine bond through Schiff base condensation or reductive amination.
In the context of reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, heterogeneous catalysts based on transition metals are commonly employed. While not exclusively focused on thiophene derivatives, the principles are applicable. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. The use of a solid-supported catalyst, such as metal nanoparticles on silica (B1680970) or other supports, facilitates this tandem reaction. The acidic or basic nature of the support can also play a role in promoting the initial condensation step to form the imine. nih.gov For instance, sulfonic acid-functionalized silica has been used as a support for an iridium catalyst in the reductive amination of furanic aldehydes, demonstrating the potential of supported acid catalysts in promoting imine formation. mdpi.com
The direct condensation to form the imine can also be catalyzed by solid acids or bases. For example, Amberlyst® A21, a basic ion-exchange resin, has been shown to be an effective heterogeneous catalyst for reactions involving imine formation as an intermediate step. mdpi.com Such catalysts can be readily filtered from the reaction mixture, simplifying the purification process. The development of silica-supported ansa-metallocene complexes also points towards the broader utility of supported catalysts in organometallic chemistry, which can be extended to reactions involving thiophene-imine ligands. mdpi.com
Spectroscopic and Structural Elucidation of Thiophen 2 5h Imine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of thiophene (B33073) imine systems in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, detailed information about the connectivity and stereochemistry of these molecules can be obtained.
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. In the context of thiophene imines, the ¹H NMR spectrum reveals characteristic signals for the imine proton, the thiophene ring protons, and any substituents.
For instance, in N-unsubstituted 2-thiophenemethanimine, the imine proton (–CH=NH) gives rise to distinct signals for its E and Z isomers. The chemical shift of the proton on the nitrogen atom is observed as a doublet at approximately δ 9.65 ppm for the E isomer and δ 9.52 ppm for the Z isomer. rsc.org A significant difference is also seen in the chemical shifts of the proton on the carbon of the imine function, appearing at δ 8.83 ppm for the E isomer and δ 8.48 ppm for the Z isomer. rsc.org
The thiophene ring protons also exhibit characteristic chemical shifts that are influenced by the electronic effects of the imine group. These signals typically appear in the aromatic region of the spectrum.
| Proton | Chemical Shift (δ, ppm) - E Isomer | Chemical Shift (δ, ppm) - Z Isomer |
| =N-H | 9.65 (d) | 9.52 (d) |
| -CH=N | 8.83 (d) | 8.48 (d) |
| Thiophene-H | 7.00 - 7.80 (m) | 7.00 - 7.80 (m) |
| Note: Data presented for N-unsubstituted 2-thiophenemethanimine. d = doublet, m = multiplet. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In thiophene imine systems, the imine carbon atom (C=N) exhibits a characteristic chemical shift in the downfield region of the spectrum, typically between δ 160 and 165 ppm. rsc.org
For N-unsubstituted 2-thiophenemethanimine, the ¹³C NMR chemical shifts for the imine carbon are observed at δ 163.6 ppm for the E isomer and δ 162.0 ppm for the Z isomer. rsc.org The carbon atoms of the thiophene ring also show distinct signals, with their chemical shifts being influenced by the position of substitution and the electronic nature of the imine group.
| Carbon | Chemical Shift (δ, ppm) - E Isomer | Chemical Shift (δ, ppm) - Z Isomer |
| -C =N | 163.6 | 162.0 |
| Thiophene-C | 125.0 - 140.0 | 125.0 - 140.0 |
| Note: Data presented for N-unsubstituted 2-thiophenemethanimine. |
Two-dimensional (2D) NMR techniques are invaluable for the complete structural assignment of complex molecules like thiophene imines. Techniques such as Attached Proton Test (APT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) provide through-bond correlation information.
COSY experiments are used to identify proton-proton couplings, helping to establish the connectivity of protons within the thiophene ring and any side chains.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. For example, the correlation of the imine proton signal with the imine carbon signal confirms their direct bond.
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry, such as the E/Z configuration of the imine bond, by identifying through-space interactions between protons. rsc.org
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key method for identifying the functional groups present in a molecule.
The FTIR spectra of thiophene imines are characterized by several key absorption bands that confirm the presence of the imine functionality and the thiophene ring.
The most prominent feature is the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group. This absorption band typically appears in the range of 1600–1682 cm⁻¹. acs.org The exact position of this band can vary depending on the substituents and the degree of conjugation within the molecule.
Other important vibrational bands include:
N-H stretching: For N-unsubstituted imines, a broad band may be observed in the region of 3200–3400 cm⁻¹.
Aromatic C-H stretching: These vibrations are typically found just above 3000 cm⁻¹. acs.org
C-S stretching: The stretching of the carbon-sulfur bond in the thiophene ring can be observed at lower frequencies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=N Stretch (Imine) | 1600 - 1682 |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | ~3030 - 3100 |
| Aliphatic C-H Stretch | ~2800 - 3000 |
| C-S Stretch | ~700 - 800 |
X-ray Diffraction (XRD) Analysis for Solid-State Structures
X-ray diffraction (XRD) on single crystals provides the most definitive structural information for molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific XRD data for Thiophen-2(5H)-imine is not available, studies on various thiophene imine derivatives offer significant insights into their solid-state structures. nih.gov
These studies have revealed several common structural features:
The central thiophene ring is generally planar. nih.gov
The imine bond (C=N) and the thiophene ring often exhibit a degree of conjugation, which influences the planarity of the molecule. The dihedral angle between the thiophene ring and the C=N bond is typically small. nih.gov
The molecules can exhibit either E or Z configuration around the imine double bond.
In the crystal lattice, molecules can be linked by various intermolecular interactions, such as hydrogen bonds (if N-H groups are present) and C-H···S interactions. nih.gov
For a series of 2,5-disubstituted thiophene imines, it has been observed that the molecules often display twofold symmetry, which can be either crystallographically imposed or non-crystallographic. nih.gov
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of this compound systems.
In studies of various thiophene derivatives, single crystal X-ray diffraction has revealed key structural features. For instance, the thiophene ring is typically found to be essentially planar. The bond lengths and angles within the thiophene ring are consistent with those of other aromatic heterocyclic compounds. The exocyclic carbon-nitrogen double bond of the imine group introduces specific geometric constraints and electronic properties to the molecule.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing of these compounds. For example, in the crystal structure of some thiophene derivatives, molecules are linked via C—H⋯O or N—H⋯O hydrogen bonds, forming chains or more complex networks. These interactions influence the bulk properties of the material, including its melting point and solubility.
Table 1: Representative Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
| Volume (ų) | 1481.44(7) |
Note: Data for 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govacs.orgmkuniversity.ac.intriazolo[3,4-b] nih.govmkuniversity.ac.inresearchgate.netthiadiazole, a complex thiophene derivative, is presented to illustrate typical crystallographic parameters. mdpi.com
Powder X-ray Diffraction (PXRD) for Bulk Materials
Powder X-ray diffraction (PXRD) is an essential analytical technique for the characterization of bulk crystalline materials. Unlike single crystal X-ray diffraction, which requires a well-ordered single crystal, PXRD can be performed on a polycrystalline powder. This makes it a valuable tool for routine analysis, phase identification, and assessment of material purity.
For this compound systems, PXRD can be used to:
Confirm the crystalline nature of a synthesized bulk powder.
Identify the crystalline phase by comparing the experimental diffraction pattern with known patterns from a database or with a pattern calculated from single crystal X-ray diffraction data.
Assess the purity of a sample, as the presence of crystalline impurities will result in additional diffraction peaks.
Study phase transitions as a function of temperature or pressure.
The diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). The positions and intensities of the diffraction peaks are characteristic of a specific crystalline structure. For example, the PXRD pattern of a thiophene-based copolymer might show a broad halo indicative of π-π stacking, providing information about the intermolecular organization in the solid state. mdpi.com
Table 2: Typical Information Obtained from a PXRD Pattern
| Information | Description |
|---|---|
| Peak Position (2θ) | Related to the spacing between crystal lattice planes (d-spacing) through Bragg's Law. |
| Peak Intensity | Dependent on the arrangement of atoms within the crystal structure. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern upon ionization. For this compound systems, electron impact (EI) mass spectrometry is commonly employed.
In the mass spectrometer, molecules are ionized, and the resulting molecular ion (M⁺) and its fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is highly dependent on the structure of the molecule and the nature of its substituents.
Studies on N-[5,5-dimethyl-2(5H)-thienyliden]amines, which are derivatives of this compound, have shown that the molecular ions undergo fragmentation involving both bond cleavages and skeletal rearrangements. The nature of the substituents on the thiophene ring and the imine nitrogen significantly influences the fragmentation pathways. For instance, a common fragmentation route involves the expansion of the thiophene ring to a more stable six-membered thiopyranium ion.
Table 3: Illustrative Fragmentation Data for a this compound Derivative
| Ion | m/z (example for a specific derivative) | Proposed Identity |
|---|---|---|
| [M]⁺ | 141 | Molecular Ion |
| [M-H]⁺ | 140 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 126 | Loss of a methyl radical |
| [C₅H₇S]⁺ | 99 | Resulting from ring expansion and subsequent fragmentation |
Note: The m/z values are hypothetical and for illustrative purposes, based on fragmentation patterns discussed for related compounds.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides valuable information about the electronic structure and transitions within a molecule.
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For this compound systems, the key electronic transitions are typically π → π* and n → π*.
π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high in intensity and occur in conjugated systems.
n → π transitions* involve the excitation of a non-bonding electron (e.g., from the nitrogen or sulfur atoms) to a π* antibonding orbital. These transitions are typically lower in intensity compared to π → π* transitions.
The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of a given compound and can be influenced by the solvent and the presence of substituents. For example, extending the conjugation of the π-system by adding aromatic substituents can lead to a bathochromic (red) shift in the absorption maximum.
Table 4: Representative UV-Vis Absorption Data for Thiophene Imine Derivatives
| Compound Type | λmax (nm) | Electronic Transition |
|---|---|---|
| Unsymmetric Thiophene Imines | ~350 - 480 | π → π* |
Note: The specific λmax is dependent on the substitution pattern and solvent.
Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, is the emission of light from a substance that has absorbed light. This technique provides insights into the excited state properties of molecules. Following absorption of a photon and excitation to a higher electronic state, the molecule can relax back to the ground state by emitting a photon.
The ability of this compound systems to fluoresce is highly dependent on their structure. Many thiophene derivatives are known to be fluorescent. The emission wavelength is typically longer (lower energy) than the absorption wavelength, with the difference being the Stokes shift. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.
For some unsymmetric thiophene imines, weak photoluminescence with quantum yields below 1% has been observed. acs.org However, other conjugated thiophene systems can exhibit strong fluorescence. nih.gov The fluorescence properties can be tuned by modifying the molecular structure, for instance, by introducing electron-donating or electron-withdrawing groups to create donor-π-acceptor systems.
Table 5: Illustrative Photoluminescence Data for a Thiophene-Based Emitter
| Parameter | Value |
|---|---|
| Excitation Wavelength (nm) | 411 |
| Emission Wavelength (nm) | 520 |
| Stokes Shift (nm) | 109 |
| Fluorescence Quantum Yield (in solution) | 86% |
Note: Data for DMB-TT-TPA, a thienothiophene-based compound, is presented to illustrate the potential for high fluorescence efficiency in extended thiophene systems. beilstein-journals.org
Computational and Theoretical Investigations of Thiophen 2 5h Imine
Reactivity Descriptors and Potential Mapping
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. In the MEP surface of a molecule, regions of negative potential, typically colored in shades of red, are associated with lone pairs of electrons and are indicative of sites susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, correspond to regions of electron deficiency and are prone to nucleophilic attack.
Averaged Local Ionization Energy (ALIE) Analysis
Averaged Local Ionization Energy (ALIE) is a conceptual DFT-based descriptor that provides insight into the energy required to remove an electron from a specific point in the space of a molecule. Regions with low ALIE values correspond to the locations of the most loosely bound electrons and are therefore the most probable sites for electrophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These energies represent the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
Below is a table of representative NBO stabilization energies for a related 2-aminothiophene derivative, which illustrates the types of interactions expected in Thiophen-2(5H)-imine.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | σ(C-C) | 5.8 |
| LP(1) S | π(C=C) | 18.2 |
| π(C=C) | π(C=N) | 22.5 |
| π(C=N) | π(C=C) | 15.7 |
Note: The data presented is for a substituted 2-aminothiophene and serves as an illustrative example of the magnitudes of stabilization energies.
Conformational Analysis and Tautomerism Studies
The conformational landscape of this compound is of significant interest, particularly in relation to its tautomeric equilibrium with 2-aminothiophene. Computational methods can be employed to explore the potential energy surface, identify stable conformers, and determine the energy barriers to their interconversion.
The rotation around the single bonds in this compound, such as the C-S and C-C bonds within the ring, is generally restricted due to the cyclic nature of the molecule. A key conformational feature would be the rotation around the C-N single bond if a substituent were present on the imine nitrogen. For the parent imine, the primary conformational flexibility would arise from ring puckering, although the presence of double bonds limits this. The energy barrier to rotation around the C=N double bond is expected to be high, leading to distinct stereoisomers.
The C=N double bond in this compound can exist in two stereoisomeric forms: cis (or Z) and trans (or E), depending on the relative orientation of the substituents on the carbon and nitrogen atoms. In the parent imine, this refers to the orientation of the hydrogen atom on the nitrogen relative to the thiophene (B33073) ring. Computational studies can determine the relative energies of these two isomers. It is often found that the E isomer is sterically more favorable and therefore lower in energy. The energy difference between the Z and E isomers and the rotational barrier for their interconversion can be calculated, providing insight into their relative populations at a given temperature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the imine proton (N-H) would be expected to have a characteristic chemical shift, distinguishable from the protons on the thiophene ring. The carbon of the C=N group would also exhibit a distinct signal in the ¹³C NMR spectrum. The predicted spectra for the cis and trans isomers would likely show subtle but measurable differences, aiding in their experimental differentiation.
The following table presents predicted ¹³C NMR chemical shifts for a model 2-aminothiophene derivative, illustrating the expected ranges for the carbon atoms in a similar chemical environment.
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 160.2 |
| C3 | 105.8 |
| C4 | 125.1 |
| C5 | 122.4 |
Note: Data is for a substituted 2-aminothiophene and serves for illustrative purposes.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. The calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system. The exact position of the absorption maxima would be sensitive to the conformation and tautomeric form of the molecule.
Theoretical Assessment of Aromaticity and Electron Delocalization in Thiophene Imine Systems
The concept of aromaticity, originally associated with benzene (B151609) and its derivatives, is crucial for understanding the stability, reactivity, and electronic properties of cyclic conjugated molecules. For heterocyclic systems like this compound, theoretical and computational methods are indispensable for quantifying the degree of aromaticity and mapping the extent of electron delocalization. The introduction of an exocyclic imine group and the saturation at the 5-position significantly alters the electronic structure compared to the parent thiophene ring, making its aromatic character a subject of computational interest.
Several computational tools are employed to assess aromaticity, broadly categorized into geometric, magnetic, and electronic criteria.
Geometric Descriptors: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively. mdpi.com For this compound, HOMA calculations would likely reveal a diminished aromaticity of the thiophene ring due to the sp3-hybridized carbon at the 5-position, which disrupts the cyclic π-electron conjugation. mdpi.com
Magnetic Descriptors: Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity. whiterose.ac.uk It involves calculating the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). whiterose.ac.uk A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. researchgate.net For a system like this compound, NICS calculations are expected to show significantly less negative values compared to thiophene, reflecting a substantial loss of aromatic character. whiterose.ac.ukresearchgate.net
Electronic Descriptors: The analysis of electron delocalization provides a more direct picture of the π-system. Methods based on the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are employed to study electron distribution. researchgate.netnih.gov The ELF, for instance, maps regions of high electron localization, which can distinguish between single and double bonds and identify delocalized domains. researchgate.net In this compound, ELF analysis would likely show a localized π-system across the C2=N, C3=C4 double bonds, with limited delocalization involving the sulfur atom, contrasting with the extensive delocalization in aromatic thiophene. rsc.orgresearchgate.net
| Compound | HOMA Index | NICS(0) (ppm) | NICS(1) (ppm) |
|---|---|---|---|
| Thiophene | 0.75 | -13.0 | -10.4 |
| This compound | 0.15 | -2.5 | -1.8 |
Note: Data for this compound are hypothetical, based on expected trends from computational studies on similar non-aromatic or weakly aromatic heterocyclic systems.
Molecular Dynamics (MD) Simulations for Ligand-Solvent Interactions and Stability
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govunivie.ac.at By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the structural dynamics, thermodynamic properties, and intermolecular interactions of a compound like this compound in various environments. mdpi.com
Ligand-Solvent Interactions: MD simulations are particularly valuable for characterizing the interactions between a solute (the ligand, this compound) and the surrounding solvent molecules. jlu.edu.cn By simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the structure of the solvation shells. arxiv.orgescholarship.org Key analyses include the calculation of Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a specific atom in the solute. For this compound in water, RDFs could reveal the average distances and coordination numbers for hydrogen bonds between the imine nitrogen or the N-H group and water molecules. jlu.edu.cn
| Interaction Pair | First Solvation Shell Peak (Å) | Coordination Number | Average Interaction Energy (kcal/mol) |
|---|---|---|---|
| Imine N···Water H | 1.9 | 1.2 | -4.5 |
| Amine H···Water O | 1.8 | 1.5 | -5.2 |
| Sulfur S···Water H | 3.5 | 2.1 | -1.1 |
Note: The data presented are illustrative examples of what could be obtained from an MD simulation and are not based on published results for this specific compound.
Reactivity and Mechanistic Studies of Thiophen 2 5h Imine
Nucleophilic and Electrophilic Reactivity of the Imine Moiety
The reactivity of Thiophen-2(5H)-imine is governed by the interplay of the thiophene (B33073) ring and the exocyclic imine moiety. The thiophene ring, an electron-rich aromatic system, is generally more susceptible to electrophilic attack than nucleophilic substitution. numberanalytics.comnumberanalytics.compharmaguideline.com The sulfur atom donates electron density to the ring, activating it towards electrophiles, with substitution typically occurring at the C2 and C5 positions. pharmaguideline.com
The imine functional group (-C=NH) introduces a site of both nucleophilic and electrophilic character. The nitrogen atom, with its lone pair of electrons, is nucleophilic and can be protonated or react with electrophiles. Conversely, the imine carbon atom is electrophilic and susceptible to attack by nucleophiles. This dual reactivity is fundamental to many of the reactions involving imines. In the context of the thiophene ring, particularly in derivatives like 2-methoxy-3-X-5-nitrothiophenes, nucleophilic aromatic substitution can occur through an addition-elimination mechanism, where a strong nucleophile attacks a carbon atom of the ring. nih.gov Studies on similar structures, such as 5-(bromomethylene)thiophen-2(5H)-one, show reactions with nucleophiles like thiols and amines proceed via a Michael-type addition-elimination mechanism across the exocyclic double bond. researchgate.net
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. While the thiophene ring itself can participate in cycloadditions, often requiring high temperatures, high pressure, or conversion to a more reactive thiophene S-oxide, the imine group of this compound provides a key functional handle for various cycloaddition pathways. researchtrends.net
While specific examples of this compound participating in [5+2] cycloaddition reactions with anhydrides are not extensively documented in current literature, this class of reaction is a known strategy for forming seven-membered rings. The general principle involves the reaction of a five-atom component with a two-atom component. The versatility of the imine and thiophene moieties suggests potential for such transformations under appropriate conditions, though dedicated studies are required to explore this reactivity.
The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is part of either the diene or, more commonly, the dienophile. wikipedia.org Imines are frequently used as dienophiles (azadienophiles) in these [4+2] cycloadditions to synthesize nitrogen-containing six-membered rings. wikipedia.orgdoi.org The reaction can proceed via a concerted or stepwise mechanism, often catalyzed by a Lewis acid to activate the imine. wikipedia.orgwikipedia.org
The Povarov reaction is considered a formal aza-Diels-Alder reaction, typically involving the cycloaddition of an aromatic imine (formed from an aniline (B41778) and a benzaldehyde) with an electron-rich alkene to produce quinolines. wikipedia.org The mechanism is generally stepwise, initiated by Lewis acid activation of the imine. wikipedia.org Although these reactions are well-established for various imines, specific applications using this compound as the imine component to synthesize thiophene-fused N-heterocycles remain a specialized area of investigation.
The Castagnoli–Cushman reaction is a formal [4+2] cycloaddition between an imine and a cyclic anhydride, such as homophthalic anhydride, to produce a variety of substituted lactams. nih.govmdpi.comnih.gov This reaction has proven to be a robust method for synthesizing key intermediates for natural products and medicinally relevant compounds. nih.govmdpi.com The reaction can be promoted by heat or catalysts and has been shown to work with a wide range of imines and anhydrides. nih.govresearchgate.net While the reaction is a cornerstone of lactam synthesis, its application utilizing this compound specifically is not prominently featured in the available scientific literature.
Catalytic Transformations Mediated by this compound Ligands and Complexes
Derivatives of this compound, particularly N-substituted thiophene imines, have been successfully employed as ligands in coordination chemistry. These ligands, often featuring additional donor atoms to form pincer or bidentate structures, can coordinate with transition metals like palladium to create stable and efficient catalysts. fayoum.edu.egtandfonline.com
The palladium-catalyzed Heck coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an unsaturated halide and an alkene. fayoum.edu.eg Research has demonstrated that palladium(II) complexes bearing thiophene-based imino-pyridyl ligands are effective catalyst precursors for this transformation. fayoum.edu.egjyu.filu.se
In one study, a series of ligands, such as (5-methyl-2-thiophene-2-pyridyl(R))imine and (5-bromo-2-thiophene-2-pyridyl(R))imine, were synthesized and complexed with palladium. fayoum.edu.egjyu.fi These complexes were then evaluated as catalysts in the Heck coupling of various aryl halides with methyl acrylate (B77674). The results showed significant catalytic activities, which were influenced by the electronic and steric properties of the substituents on the thiophene ring and the imine nitrogen. fayoum.edu.eg For instance, complexes with an electron-withdrawing bromine substituent on the thiophene ring exhibited higher activity compared to those with an electron-donating methyl group. fayoum.edu.eg
Table 1: Heck Coupling of Iodobenzene with Methyl Acrylate using Thiophene-Imine Palladium Complexes Reaction Conditions: Iodobenzene (1.0 mmol), methyl acrylate (1.2 mmol), NEt3 (2.0 mmol), K3PO4 (2.0 mmol), catalyst (0.01 mmol), DMF (5 mL), 120 °C, 24 h.
| Catalyst Complex | Substituent on Thiophene | Conversion (%) |
| 1 ([PdCl2(L1)]) | 5-Methyl | 85 |
| 2 ([PdCl2(L2)]) | 5-Methyl | 88 |
| 3 ([PdCl2(L3)]) | 5-Bromo | 98 |
| 4 ([PdCl2(L4)]) | 5-Bromo | 99 |
| Data sourced from Elantabli et al. fayoum.edu.eg |
Table 2: Heck Coupling of 1-Iodo-4-nitrobenzene with Methyl Acrylate using Thiophene-Imine Palladium Complexes Reaction Conditions: 1-Iodo-4-nitrobenzene (1.0 mmol), methyl acrylate (1.2 mmol), NEt3 (2.0 mmol), K3PO4 (2.0 mmol), catalyst (0.01 mmol), DMF (5 mL), 120 °C, 24 h.
| Catalyst Complex | Substituent on Thiophene | Conversion (%) |
| 1 ([PdCl2(L1)]) | 5-Methyl | 88 |
| 2 ([PdCl2(L2)]) | 5-Methyl | 90 |
| 3 ([PdCl2(L3)]) | 5-Bromo | 99 |
| 4 ([PdCl2(L4)]) | 5-Bromo | 99 |
| Data sourced from Elantabli et al. fayoum.edu.eg |
These studies highlight the significant potential of this compound derivatives as tunable ligands for creating highly active and selective catalysts in important organic transformations. fayoum.edu.eg
Ethylene (B1197577) Polymerization
Thiophene-imine derivatives have emerged as promising ligands in the development of catalysts for ethylene polymerization. The electronic and steric properties of these ligands can be fine-tuned to influence the catalytic activity, as well as the molecular weight and polydispersity of the resulting polyethylene (B3416737).
Research into imine thiophene-ligated metal complexes has demonstrated their potential as effective catalysts for ethylene polymerization. nih.govtandfonline.com A study focusing on N-(4-methoxyphenyl)-2-phenyl-1-(thiophen-2-yl)ethan-1-imine (a derivative of a thiophene imine) complexed with various transition metals revealed significant differences in their catalytic performance. nih.govtandfonline.com
The chromium complex of this ligand was found to be particularly efficient, outperforming both titanium and zirconium analogues. nih.govtandfonline.com When activated with modified methylaluminoxane (B55162) (MMAO) as a co-catalyst, the chromium-based catalyst exhibited a high turnover frequency (TOF) and produced high-density polyethylene with a high molecular weight. nih.govtandfonline.com
Table 1: Performance of an Imine Thiophene-Ligated Chromium Catalyst in Ethylene Polymerization nih.govtandfonline.com
| Catalyst | Co-catalyst | Turnover Frequency (TOF) (mol of PE/mol of Cr/h) | Polymer Characteristics |
|---|
The mechanism of polymerization with these types of catalysts generally follows the established pathways for Ziegler-Natta or metallocene-type catalysts, involving the insertion of ethylene monomers into the metal-alkyl bond of the active catalytic species. nih.govtandfonline.com The specific ligand architecture, including the thiophene-imine moiety, plays a crucial role in stabilizing the active center and influencing the rate of monomer insertion and chain termination steps. nih.govtandfonline.com
Oxidative Coupling Reactions
Oxidative coupling reactions represent a key method for the formation of imines from primary amines and can also be involved in the further transformation of imine-containing molecules. The general mechanism for the oxidative coupling of primary amines to imines involves the removal of two hydrogen atoms, often facilitated by a metal catalyst and an oxidant. orientjchem.org
In the context of thiophene-containing molecules, electrochemical methods have been explored for oxidative C-H/S-H cross-coupling between enamines and thiophenols, which proceeds through radical intermediates to form new C-S bonds. nih.gov While not a direct oxidative coupling of a thiophene-imine, this demonstrates the susceptibility of thiophene derivatives to oxidative conditions leading to coupling reactions. nih.gov The proposed mechanism involves the anodic oxidation of both the enamine and the thiophenol to generate radical species that then couple. nih.gov
The direct oxidative coupling of thiophene-imines themselves is less documented. However, the general principles of oxidative coupling suggest that the imine nitrogen and potentially the thiophene ring could be susceptible to oxidation, leading to dimerization or other coupling products depending on the reaction conditions and the presence of suitable coupling partners. The mechanism would likely involve the formation of radical or cationic intermediates centered on the thiophene-imine scaffold.
Hydrolysis and Reversible Reactivity Patterns of this compound Linkages
The hydrolysis of imines to their corresponding carbonyl compounds and amines is a fundamental and reversible reaction, typically catalyzed by acid. libretexts.orgmasterorganicchemistry.com The general mechanism for the acid-catalyzed hydrolysis of an imine involves the following key steps:
Protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. masterorganicchemistry.com
Nucleophilic attack by a water molecule on the imine carbon to form a carbinolamine intermediate. masterorganicchemistry.com
Proton transfer from the oxygen to the nitrogen atom.
Elimination of the amine as a leaving group, facilitated by the lone pair of electrons on the oxygen, to form a protonated carbonyl group. masterorganicchemistry.com
Deprotonation to yield the final carbonyl compound. masterorganicchemistry.com
The reversibility of this reaction means that the formation of the imine from an amine and a carbonyl compound is also possible, typically by removing water from the reaction mixture to drive the equilibrium towards the imine product. libretexts.org
Studies on the hydrolysis of metal complexes of thiophene-containing imines, such as NN′-ethylenebis-(thiophen-2-carbaldimine), have been conducted. rsc.org These investigations reveal that the coordination to a metal ion can influence the rate of hydrolysis. rsc.org In some cases, the metal ion can polarize the imine bond, making it more susceptible to nucleophilic attack by water. rsc.org Conversely, in other instances, coordination can stabilize the imine linkage and retard hydrolysis. rsc.org
The rate of imine hydrolysis is also influenced by the electronic properties of the substituents on the aromatic rings. researchgate.net Electron-withdrawing groups generally accelerate hydrolysis by further increasing the electrophilicity of the imine carbon, while electron-donating groups tend to slow down the reaction. researchgate.net
Photochemical Behavior and Photocyclization Reactions of this compound Derivatives
A prominent photochemical reaction of thiophene derivatives is oxidative photocyclization, often referred to as the Mallory reaction for stilbene-like precursors. nih.gov This reaction is used in the synthesis of thiahelicenes from styrylthiophene precursors. nih.gov The generally accepted mechanism involves several steps:
trans-cis Isomerization: Upon irradiation with UV light, the thermodynamically more stable trans-isomer of the styrylthiophene undergoes isomerization to the cis-isomer. nih.gov
Electrocyclization: The cis-isomer then undergoes a 6π-electron electrocyclization to form a dihydronaphthothiophene intermediate. nih.gov
Oxidation: In the presence of an oxidizing agent (such as iodine and oxygen), the dihydronaphthothiophene intermediate is dehydrogenated to form the final aromatic naphthothiophene product. nih.gov
The regioselectivity of the photocyclization is dependent on the position of the styryl group on the thiophene ring. For instance, 2-styrylthiophene derivatives typically yield naphtho[2,1-b]thiophene (B14763065) structures, while 3-styrylthiophene (B428788) derivatives lead to naphtho[1,2-b]thiophene (B13749340) products. nih.gov
The photochemical behavior of imine-containing polycyclic aromatic hydrocarbons has also been investigated. The Mallory reaction has been successfully applied to stilbene-like imine precursors to synthesize azahelicenes, demonstrating that the imine functionality can be compatible with oxidative photocyclization conditions. nih.gov This suggests that this compound derivatives with appropriate chromophores could undergo similar photocyclization reactions to produce novel heterocyclic structures.
Table 2: Key Steps in the Photocyclization of a Styrylthiophene Derivative nih.gov
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | trans to cis photoisomerization | cis-Styrylthiophene |
| 2 | 6π-electron photocyclic reaction | Dihydronaphthothiophene |
Advanced Applications of Thiophen 2 5h Imine Derivatives in Materials Science and Catalysis
Optoelectronic and Photonic Applications
The tunable electronic nature of thiophene-imine derivatives has led to their investigation in various optoelectronic and photonic applications. These compounds often exhibit favorable charge transport properties and light-harvesting capabilities, making them suitable for use in solar cells and other light-interactive devices.
Role as Hole Transporting Materials (HTMs) in Photovoltaic Devices (e.g., Perovskite Solar Cells)
Thiophene-imine derivatives have been investigated as hole transporting materials (HTMs) in perovskite solar cells (PSCs), a rapidly advancing photovoltaic technology. An effective HTM must possess appropriate energy levels for efficient hole extraction from the perovskite layer and good hole mobility for transport to the electrode.
A study on new unsymmetrical thiophene (B33073) imines, synthesized through a straightforward melt condensation of 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester with various aldehydes, has shown their potential as HTMs. nih.govnih.gov These compounds were tested in a solar cell architecture of FTO/b-TiO2/m-TiO2/perovskite/imine/Au. The research indicated that the photovoltaic performance is significantly influenced by the substituent groups on the imine derivative. nih.gov
The electrochemical properties of these thiophene imines revealed oxidation potentials that are comparable to other structurally similar compounds, which is a crucial factor for efficient hole transport. nih.gov The energy band gaps, estimated electrochemically, were found to be in the range of 1.81 to 2.44 eV. nih.gov
The performance of these novel thiophene imines as HTMs in perovskite solar cells is summarized in the table below. The device incorporating the imine with a morpholine (B109124) derivative substituent (Az-3) demonstrated the highest photoelectric conversion efficiency (PCE). nih.gov
Photovoltaic Performance of Thiophene-Imine Derivatives as HTMs in Perovskite Solar Cells
| Compound | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
|---|---|---|---|---|
| Az-1 | 1.83 | 0.44 | 0.28 | 0.22 |
| Az-2 | 2.11 | 0.54 | 0.25 | 0.28 |
| Az-3 | 2.34 | 0.56 | 0.27 | 0.35 |
| Az-4 | 1.54 | 0.48 | 0.26 | 0.19 |
| Az-5 | 1.98 | 0.51 | 0.24 | 0.24 |
Data sourced from a study on new thiophene imines as hole transporting materials. nih.gov
Integration in Organic Photovoltaic (OPV) Cells as Acceptors or Active Layer Components
While specific research on Thiophen-2(5H)-imine derivatives as acceptors or active layer components in organic photovoltaic (OPV) cells is limited, the broader class of thiophene-based materials is extensively used in this area. Thiophene-containing donor-acceptor copolymers are a cornerstone of OPV research due to their tunable bandgaps and charge transport properties. acgpubs.orgresearchgate.net
In the context of OPVs, thiophene derivatives are often used as the electron donor component in a bulk heterojunction (BHJ) active layer, blended with a fullerene or non-fullerene acceptor. nih.govacgpubs.orgtubitak.gov.tr The performance of these devices is highly dependent on the energy levels of the donor and acceptor materials, as well as the morphology of the active layer. mdpi.com Thieno[3,4-b]thiophene-based non-fullerene acceptors have demonstrated high power conversion efficiencies in BHJ solar cells. nih.gov
Although direct examples of this compound derivatives in OPV active layers are not prominent in the reviewed literature, the fundamental properties of thiophene-imine compounds, such as their electrochemical behavior and light absorption, suggest they could be engineered for such applications, potentially as either donor or acceptor materials, depending on the specific substituents. nih.gov
Investigation of Electrochromic and Halochromic Properties
The electrochromic and halochromic properties of thiophene-imine derivatives are areas of growing interest. Electrochromism, the reversible change in color upon application of an electrical potential, is a key property for applications such as smart windows and displays. Halochromism, a color change in response to a change in pH, is useful for sensor applications.
Research on imine polymers containing thiophene and carbazole (B46965) units has demonstrated their electrochromic potential. researchgate.net These polymers exhibit changes in their optical properties when a voltage is applied, resulting in a color change from yellow to green. researchgate.net The presence of the imine group, with its lone pair of electrons, allows for reversible protonation and deprotonation, which can influence the electronic structure and, consequently, the color of the material. researchgate.net
In the broader context of thiophene-based azo dyes, the electronic nature of substituents on the thiophene ring has been shown to influence halochromic shifts. researchgate.net The introduction of strong electron-accepting groups can even lead to negative halochromism, where the material shifts to a shorter wavelength (blue shift) in acidic conditions. researchgate.net While specific studies on the halochromic properties of this compound derivatives are not detailed in the available literature, the general principles observed in related thiophene compounds suggest that this is a promising area for future investigation.
Photoluminescence Characteristics and Lifetimes in Thin Films
The photoluminescence (PL) of thiophene-based materials is crucial for their application in organic light-emitting diodes (OLEDs) and fluorescent sensors. The PL quantum yield and lifetime are key parameters that determine the efficiency of light emission.
Studies on thiophene-based imine compounds have noted their photophysical properties, including absorption in the UV-visible range and light emission. nih.gov However, the reported thiophene imines for HTM applications showed weak light emission. nih.gov For emissive applications, a high fluorescence quantum yield is desirable.
Research into other thiophene derivatives, such as those incorporating a thieno[3,2-b]thiophene (B52689) core, has yielded materials with high solid-state fluorescence quantum yields (up to 41%) and their successful application as emitters in OLEDs. beilstein-journals.org The fluorescence lifetime is another critical factor, with longer lifetimes sometimes being detrimental in solid-state devices due to increased opportunities for non-radiative decay. rsc.org
Coordination Chemistry and Ligand Design for Metal Complexes
The nitrogen atom of the imine group and the sulfur atom of the thiophene ring in this compound derivatives make them excellent candidates for use as ligands in coordination chemistry. The ability to form stable complexes with various metal centers opens up a wide range of applications, particularly in catalysis.
Thiophene-Based Iminopyridyl Palladium(II) Complexes and Catalytic Activity
Thiophene-based iminopyridyl ligands have been successfully used to synthesize palladium(II) complexes, which have shown significant catalytic activity, particularly in carbon-carbon bond-forming reactions. researchgate.netresearchgate.netresearchgate.net These complexes are typically prepared by the Schiff base condensation of a substituted thiophene aldehyde with an aminopyridine derivative, followed by reaction with a palladium precursor. researchgate.net
These palladium(II) complexes have been evaluated as catalyst precursors for the Heck coupling reaction, a widely used method for the synthesis of substituted alkenes. researchgate.net The catalytic activity of these complexes is influenced by both the steric and electronic properties of the substituents on the thiophene and pyridine (B92270) rings. researchgate.netresearchgate.net For instance, bromine-substituted complexes have been found to exhibit high activity in converting substrates to the desired Heck products. researchgate.net
The table below summarizes the catalytic performance of several thiophene-based iminopyridyl palladium(II) complexes in the Heck coupling of various aryl iodides with methyl acrylate (B77674). The data demonstrates that high yields can be achieved under relatively mild conditions.
Catalytic Activity of Thiophene-Based Iminopyridyl Palladium(II) Complexes in the Heck Coupling Reaction
| Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodobenzene | Methyl cinnamate | 99 |
| 1 | 4-Iodotoluene | Methyl 4-methylcinnamate | 98 |
| 1 | 1-Iodo-4-nitrobenzene | Methyl 4-nitrocinnamate | 99 |
| 2 | Iodobenzene | Methyl cinnamate | 99 |
| 2 | 4-Iodotoluene | Methyl 4-methylcinnamate | 99 |
| 2 | 1-Iodo-4-nitrobenzene | Methyl 4-nitrocinnamate | 99 |
| 3 | Iodobenzene | Methyl cinnamate | 99 |
| 3 | 4-Iodotoluene | Methyl 4-methylcinnamate | 99 |
| 3 | 1-Iodo-4-nitrobenzene | Methyl 4-nitrocinnamate | 99 |
| 4 | Iodobenzene | Methyl cinnamate | 99 |
| 4 | 4-Iodotoluene | Methyl 4-methylcinnamate | 99 |
| 4 | 1-Iodo-4-nitrobenzene | Methyl 4-nitrocinnamate | 99 |
Reaction conditions: 0.1 mol% catalyst, 120 °C, 24 h. Data adapted from a study on thiophene-based imino-pyridyl palladium(II) complexes. researchgate.net
Furthermore, a palladium complex with a thiophene-carboimine ligand supported on mesoporous silica (B1680970) (FSM-16) has been synthesized and shown to be an efficient heterogeneous catalyst for the synthesis of indeno nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. tubitak.gov.tr This heterogeneous catalyst can be easily separated from the reaction mixture and reused, which is a significant advantage for industrial applications. tubitak.gov.tr
Imine Thiophene-Ligand Titanium, Chromium, and Zirconium Complexes in Polymerization
The use of early transition metal complexes with imine thiophene-based ligands has emerged as a significant area of research in polymerization catalysis, particularly for ethylene (B1197577) polymerization. tandfonline.comfigshare.com These catalysts, featuring titanium, chromium, and zirconium centers, are instrumental in producing polyethylene (B3416737), the world's most voluminous polymer. tandfonline.comfigshare.com The modular nature of the imine thiophene ligands allows for systematic modifications to control polymer properties such as molecular weight, polydispersity, and branching. researchgate.net
Computational studies, specifically Density Functional Theory (DFT), have been employed to rationally design and screen potential ligands. tandfonline.comfigshare.com For instance, a study examining nine different titanium complexes identified N-(4-methoxyphenyl)-2-phenyl-1-(thiophen-2-yl)ethan-1-imine (L9) as a highly suitable ligand by evaluating the energy barriers for ethylene insertion, propagation, and termination steps. tandfonline.comtandfonline.com This ligand was subsequently synthesized and complexed with Ti, Cr, and Zr precursors to create homogeneous catalysts. tandfonline.comfigshare.com
Upon activation with a cocatalyst, typically methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), these complexes exhibit significant catalytic activity. tandfonline.comresearchgate.net The chromium complex ligated with L9, [Cat. 2], demonstrated superior performance compared to its titanium and zirconium counterparts, achieving the highest turnover frequency (TOF) of 6294 mol of polyethylene per mole of Cr per hour. tandfonline.comfigshare.com This catalyst produced high-density, high molecular weight polyethylene. tandfonline.com The performance of the titanium-ligated complex [Cat. 1] was also confirmed through high-pressure NMR experiments which tracked the insertion of ethylene. tandfonline.comfigshare.com
The nature of the substituents on the ligand framework plays a crucial role in determining the catalytic outcome. Electronic effects at the phenoxy-imine ligands, for example, can control whether the catalyst promotes oligomerization or polymerization. researchgate.net A study of various Cr(III) complexes with thiophene-imine ligands showed that upon activation with MAO, the systems could produce oligomers with a Schultz-Flory distribution or exclusively yield polyethylene, depending on the functional groups present. researchgate.net For example, precatalysts bearing pyridine and methoxy (B1213986) functionalized amines tend to produce polyethylene. researchgate.net
The versatility of these systems allows for the synthesis of polyethylenes ranging from low to exceptionally high molecular weights by modifying the ligand structure and selecting the appropriate cocatalyst. acs.org Zirconium complexes with two phenoxy-imine chelate ligands, for instance, have shown exceptionally high ethylene polymerization activity. acs.org
| Catalyst/Metal Center | Cocatalyst | Activity/TOF | Polymer Characteristics | Reference |
|---|---|---|---|---|
| L9-ligated Titanium [Cat. 1] | MMAO | Active in polymerization | High molecular weight polyethylene | tandfonline.comfigshare.com |
| L9-ligated Chromium [Cat. 2] | MMAO | 6294 mol PE / (mol Cr · h) | High molecular weight, high-density polyethylene | tandfonline.comfigshare.com |
| L9-ligated Zirconium | MMAO | Lower activity than Cr complex | High molecular weight polyethylene | tandfonline.com |
| Thiophene-imine Cr(III) Complex (2c) | MAO | 52,700 mol(ethylene) / (mol Cr · h) | Primarily oligomers | researchgate.net |
| Bis[N-(3-cumyl-5-methylsalicylidene)cyclohexylaminato]zirconium(IV)dichloride | MAO | 4315 kg PE / (mmol cat · h) (TOF: 42,900 /s·atm) | Polyethylene | acs.org |
Development of Polydentate Imine Ligands with Thiophene Units
The development of polydentate ligands, which can bind to a metal center through multiple donor sites, is a cornerstone of modern coordination chemistry and catalysis. unam.mx Incorporating thiophene units into polydentate imine ligand frameworks offers a strategy to fine-tune the electronic and steric properties of the resulting metal complexes. lu.senih.gov Thiophene moieties are electron-rich heterocyclic systems whose electronic properties can be readily modified, making them attractive components in ligand design. nih.gov
The synthesis of these ligands typically involves a Schiff base condensation reaction between a thiophene-containing aldehyde or ketone and a multidentate amine. lu.se This straightforward synthetic route allows for the creation of a diverse library of ligands. For example, new thiophene-based imino-pyridyl compounds have been successfully synthesized and subsequently reacted with palladium precursors to form complexes. lu.sefayoum.edu.eg These ligands can be designed to have varying denticity, such as bidentate or tridentate, depending on the starting materials.
Research has explored the synthesis of potentially pentadentate nitrogen ligands that combine 2,6-bis(imino)pyridine and (imino)pyridine moieties. unam.mxresearchgate.net While not all examples explicitly include thiophene, the synthetic methodologies are readily adaptable. For instance, a stepwise condensation approach can be used to build complex, multi-imine structures. researchgate.net The introduction of a thiophene ring in place of other aromatic spacers can influence the geometric and electronic structure of the final metal complexes. unam.mx
The strategic placement of substituents on the thiophene ring or the imine's nitrogen atom provides another layer of control over the ligand's properties. lu.se These modifications can impact the stability of the resulting metal complex and its subsequent catalytic activity. The development of such tailored polydentate thiophene-imine ligands is crucial for advancing their application in areas like polymerization and cross-coupling reactions. lu.sefayoum.edu.egresearchgate.net
Development of Heterogeneous Catalysts with Supported this compound Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging and costly. mdpi.com Heterogeneous catalysts, where the active species is immobilized on a solid support, address this issue by allowing for easy recovery and recycling. nih.govresearchgate.net The development of supported this compound systems represents a significant step towards more sustainable catalytic processes. nih.gov
A notable example is the synthesis of a palladium complex with a thiophene-carboimine ligand supported on FSM-16, a type of mesoporous silica. nih.gov The preparation process involves several steps: first, the silica support is functionalized with propyl amine groups. Subsequently, a condensation reaction with thiophene-2-carbaldehyde (B41791) forms the supported imine/thiophene ligand. Finally, the supported ligand is treated with a palladium salt (PdCl₂) to yield the immobilized catalyst, PdCl₂-imine/thiophene-FSM-16. nih.gov
The resulting heterogeneous catalyst was characterized using various analytical techniques, which confirmed its structural and physicochemical properties. nih.gov This supported palladium complex demonstrated high efficiency in catalyzing a three-component reaction to synthesize indeno-1,2,4-triazolo[1,5-a]pyrimidine derivatives. A key advantage of this system is its ability to function effectively in water, a green solvent, and its reusability. nih.gov
The morphology and large surface area of the support material are crucial for the effectiveness of the heterogeneous catalyst. mdpi.com Graphene and other carbon-based materials have also been explored as supports for single-atom and nanoparticle catalysts, offering tunable interactions and high stability. mdpi.com The principles used in these systems can be applied to anchor thiophene-imine complexes, creating robust and efficient heterogeneous catalysts for a wide range of organic transformations.
Polymer Chemistry: Synthesis and Optoelectronic Modulation of this compound-Containing Copolymers
The incorporation of thiophene-imine units into conjugated polymer backbones is a promising strategy for developing new materials with tailored optoelectronic properties for applications in organic electronics. acs.orgrsc.org Thiophene-based polymers are known for their desirable characteristics, including low oxidation potentials and good electrical conductivity, while the imine linkage offers synthetic versatility and the ability to modulate electronic structure. acs.org
The synthesis of these copolymers can be achieved through various polymerization techniques. For instance, copolymers of aniline (B41778) and thiophene have been synthesized using methods like Ullmann condensation and atmospheric pressure plasma jets copolymerization. electronicsandbooks.comnih.govmdpi.com These methods allow for the creation of donor-acceptor conjugated copolymers where the properties can be tuned by adjusting the ratio of the comonomers. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also powerful tools for the synthesis of well-defined, regioregular thiophene-based conjugated polymers. nih.gov
The inclusion of the imine group and the specific structure of the thiophene moiety can significantly modulate the optoelectronic properties of the resulting copolymers. rsc.org For example, creating copolymers with thiophene-imide fused thiophene units has been shown to be effective for photovoltaic applications. rsc.org The backbone conformation and electronic coupling, which dictate charge transport properties, are directly influenced by the polymer's structure. acs.org Studies on new thiophene imines have shown that they can act as effective hole transporting materials (HTMs) in perovskite solar cells. acs.org The electrochemical and photophysical properties, such as the energy band gap, absorption range, and light emission, can be systematically investigated and correlated with the molecular structure. acs.org
| Material/Copolymer System | Key Structural Feature | Measured Property | Observation/Value | Potential Application | Reference |
|---|---|---|---|---|---|
| Thiophene Imine Derivatives | Varied core and end-capping units | Electrochemical Energy Band Gap | 1.81 - 2.44 eV | Hole Transporting Materials (PSCs) | acs.org |
| Thiophene and Aniline Copolymer (TAC) | Blended ratio of thiophene (25%) | Electrical Resistance (Iodine doped) | 190 kΩ (lowest resistance) | Conducting Polymers | mdpi.com |
| Acenaphthene Imide (ANI) / Thiophene Copolymers | Strong electron-accepting ANI unit | LUMO Level | Approaching -3.91 eV | n-type/ambipolar transistors | rsc.org |
| Polyazomethines with thiophene rings | Imine linkage in polymer backbone | Power Conversion Efficiency (PCE) | Used as HTMs in PSCs | Perovskite Solar Cells | acs.org |
Thiophen 2 5h Imine As a Key Building Block in Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
The unique structural features of thiophen-2(5H)-imine and its derivatives allow for their application in synthesizing a diverse range of fused and substituted heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in pharmacologically active molecules.
Thienopyrimidine Derivatives
Thienopyrimidines, bioisosteres of purines, are a critical class of heterocyclic compounds. The synthesis of the thieno[2,3-d]pyrimidine core frequently utilizes 2-aminothiophene precursors, which exist in equilibrium with this compound. These precursors are typically prepared via the Gewald reaction. The pyrimidine ring is then constructed onto the thiophene (B33073) core through various cyclization strategies.
One common method involves the reaction of a 2-aminothiophene-3-carboxylate with formamide, which serves as a source of a one-carbon unit, leading to the formation of thieno[2,3-d]pyrimidin-4-one derivatives. drugfuture.comsmolecule.com Another versatile approach is the condensation of 2-aminothiophenes with isothiocyanates to yield thienylthiourea intermediates. Subsequent base-catalyzed cyclization of these intermediates provides 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. drugfuture.comsmolecule.com Similarly, reaction with urea can lead to thienopyrimidine-2,4-diones. synarchive.com
These methods allow for the preparation of a wide range of polysubstituted thienopyrimidines, which have been investigated for various biological activities. synarchive.com
Table 1: Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-Amino-3-ethoxycarbonyl-thiophene | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | drugfuture.comsmolecule.com |
| 2-Amino-3-ethoxycarbonyl-thiophene | Aryl isothiocyanate / KOH | 3-Aryl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | drugfuture.comsmolecule.com |
| 2-Aminothiophene-3-carboxamide | Triethyl orthoformate | 4-Iminothieno[2,3-d]pyrimidine intermediate | synarchive.com |
Oxazepine Derivatives
The synthesis of seven-membered heterocyclic rings such as 1,3-oxazepines can be achieved through cycloaddition reactions. A prevalent method is the [5+2] cycloaddition of an imine (Schiff base) with an anhydride, such as maleic or phthalic anhydride. orientjchem.orgscirp.orgpnrjournal.com This reaction provides a direct route to 1,3-oxazepine-4,7-dione scaffolds.
While not extensively documented, this established methodology can be applied to imines derived from thiophene carbonyl compounds. For instance, an imine formed from the condensation of thiophene-2-carboxaldehyde with a primary amine can serve as the two-atom component in the cycloaddition. Reaction of this thiophene-based imine with an anhydride like maleic anhydride would be expected to yield the corresponding thieno-fused oxazepine derivative. The reaction proceeds via a pericyclic mechanism to form the stable seven-membered ring. scirp.org
Table 2: Proposed Synthesis of a Thieno-Oxazepine Derivative
| Imine Component | Anhydride Component | Proposed Product | Reaction Type |
|---|
Indolizine (B1195054) Scaffolds
Indolizine, a fused nitrogen-containing aromatic heterocycle, can be annulated with a thiophene ring to form various thienoindolizine isomers. These compounds merge the structural features of both thiophene and indolizine.
A modern approach to these scaffolds involves a one-pot, two-step procedure starting from gem-difluoroalkene functionalized bromothiophenes. The synthesis proceeds through a base-mediated nucleophilic substitution of the fluorine atoms by a nitrogen-containing heterocycle, followed by a palladium-catalyzed intramolecular C-H activation and cyclization to form the thienoindolizine core. drugfuture.comchempedia.info This method provides access to a range of isomers, including thieno[3,2-g]-, thieno[3,4-g]-, and thieno[2,3-g]indolizine derivatives. drugfuture.com
Another synthetic route involves the Friedel-Crafts cyclization of N-(thienylmethyl)-5-oxoprolines to construct indolizinediones fused to a thiophene ring. synarchive.com This intramolecular acylation is a key step in forming the fused ring system.
Table 3: Synthetic Approaches to Thienoindolizine Scaffolds
| Starting Material | Key Reaction Steps | Product Core Structure | Reference |
|---|---|---|---|
| gem-Difluoroalkene functionalized bromothiophenes | 1. Nucleophilic Substitution 2. Pd-catalyzed Intramolecular Cyclization | Thieno[g]indolizine | drugfuture.comchempedia.info |
Substituted Piperidin-4-ones
Substituted piperidin-4-ones are important scaffolds in medicinal chemistry. A classic method for their synthesis is the Petrenko-Kritschenko piperidone synthesis. drugfuture.comsynarchive.comwikipedia.org This multicomponent reaction involves the condensation of two equivalents of an aldehyde with a β-ketoester (e.g., diethyl acetonedicarboxylate) and a primary amine or ammonia. chempedia.info The reaction proceeds through a series of Mannich reactions and aldol condensations, with imine intermediates playing a crucial role.
This reaction is well-suited for aromatic aldehydes. By employing thiophene-2-carboxaldehyde as the aldehyde component, this method can be used to synthesize piperidin-4-ones bearing thiophene substituents at the 2- and 6-positions. The condensation assembles the piperidone ring in a single, convergent step.
Table 4: Petrenko-Kritschenko Synthesis of a Thiophene-Substituted Piperidin-4-one
| Aldehyde (2 eq.) | β-Ketoester (1 eq.) | Amine (1 eq.) | Product |
|---|
Triazolopyrimidine Derivatives
Fusing a triazole ring to a thienopyrimidine core generates thienotriazolopyrimidine systems, which are of significant interest in drug discovery. The synthesis of these compounds often begins with a pre-formed thienopyrimidine.
For example, a 2-hydrazinothienopyrimidine, prepared from the corresponding 2-mercaptothienopyrimidine and hydrazine hydrate, can be cyclized with reagents like glacial acetic acid to form a thieno[2,3-d] drugfuture.comchempedia.infowikipedia.orgtriazolo[4,3-a]pyrimidinone. pnrjournal.com Another strategy involves the conversion of an aminothiophene into a tetrazole-containing intermediate, which is then treated with hydrazine hydrate to achieve cyclization into a thieno[2,3-d] drugfuture.comchempedia.infowikipedia.orgtriazolo[1,5-a]pyrimidine. uokerbala.edu.iq
A three-component reaction of 5-amino-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate is also a modern and efficient strategy for preparing drugfuture.comchempedia.infowikipedia.orgtriazolo[4,3-a]pyrimidines. wikipedia.org Using a thiophene-based precursor in such a reaction would provide another direct route to this heterocyclic system.
Table 5: Selected Synthetic Routes to Thienotriazolopyrimidines
| Precursor | Key Reagents | Product Core | Reference |
|---|---|---|---|
| 2-Hydrazinothieno[2,3-d]pyrimidin-4-one | Acetic Acid | Thieno[2,3-d] drugfuture.comchempedia.infowikipedia.orgtriazolo[4,3-a]pyrimidine | pnrjournal.com |
| Ethyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylate | Hydrazine Hydrate | Thieno[2,3-d] drugfuture.comchempedia.infowikipedia.orgtriazolo[1,5-a]pyrimidine | uokerbala.edu.iq |
Formation of Aminophosphonates and Beta-Amino Carbonyl Compounds
Multi-component reactions that proceed via imine intermediates are powerful tools for constructing complex molecules in a single step. Thiophene-based aldehydes and ketones are excellent substrates for these transformations, leading to the formation of α-aminophosphonates and β-amino carbonyl compounds.
Formation of Aminophosphonates
α-Aminophosphonates, which are structural analogs of α-amino acids, are readily synthesized via the Kabachnik-Fields reaction. nih.govscience.gov This is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound such as phosphorous acid or a dialkyl phosphite. semanticscholar.org The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the phosphite. chemrevlett.com
Thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde are effective substrates in this reaction. For example, reacting thiophene-2-carboxaldehyde with an aminophenol and phosphorous acid under catalyst-free microwave irradiation conditions produces novel thiophene-derived α-aminophosphonic acids in high yields. wikipedia.org
Table 6: Kabachnik-Fields Synthesis of Thiophene-Derived α-Aminophosphonates
| Aldehyde | Amine | Phosphorus Source | Product | Conditions | Reference |
|---|---|---|---|---|---|
| Thiophene-2-carboxaldehyde | 4-Methyl-2-aminophenol | Phosphorous Acid | (Hydroxy-4-methyl-2-phenylamino)(thiophen-2-yl)methylphosphonic acid | Microwave, 5 min | wikipedia.org |
Formation of Beta-Amino Carbonyl Compounds
The Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, also known as Mannich bases. This three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (often formaldehyde) and a primary or secondary amine. An iminium salt is formed as a key intermediate.
Thiophene-containing ketones, such as 2-acetylthiophene, are effective substrates for this reaction. The condensation of 2-acetylthiophene with paraformaldehyde and dimethylamine hydrochloride results in the formation of the Mannich base, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. This β-amino ketone is a versatile building block itself, capable of undergoing further reactions such as amine exchange or serving as a precursor for other heterocyclic systems. This compound is also a key intermediate in the synthesis of the antidepressant drug Duloxetine.
Table 7: Mannich Reaction for the Synthesis of a Thiophene-Containing β-Amino Ketone
| Ketone | Aldehyde Source | Amine Source | Product |
|---|
Strategies for Diversity-Oriented Synthesis Utilizing this compound Intermediates
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecules for high-throughput screening and drug discovery. This compound, with its reactive imine functionality and inherent thiophene scaffold, represents a valuable, albeit underexplored, building block in the DOS toolbox. The strategic application of this intermediate can unlock pathways to a wide array of novel heterocyclic compounds. The core of its utility lies in the ability of the imine to participate in a variety of multicomponent reactions (MCRs) and subsequent cyclization or derivatization steps, allowing for the rapid generation of molecular complexity from simple starting materials.
A key approach in leveraging this compound intermediates for DOS involves their in situ generation and subsequent trapping with various nucleophiles and electrophiles. This strategy circumvents the potential instability of the imine and allows for a one-pot synthesis of complex scaffolds. For instance, the condensation of a suitable amino-thiophene precursor with an aldehyde can generate the this compound, which can then be subjected to a variety of diversity-generating reactions.
One of the most effective strategies for achieving molecular diversity is through the use of multicomponent reactions. beilstein-journals.orgnih.govresearchgate.net Isonitrile-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for this purpose. In a hypothetical Ugi-type reaction, a this compound intermediate could react with a carboxylic acid, an isonitrile, and a fourth component (often an amine or alcohol) to generate a complex adduct. The resulting product would incorporate fragments from all four starting materials, and the diversity of the final library could be easily expanded by simply varying each of these components.
Another powerful DOS strategy involves tandem reactions that combine an initial addition to the imine with a subsequent ring-forming event. nih.govnih.gov For example, the addition of a nucleophile to the this compound could be followed by an intramolecular cyclization. The nature of the nucleophile and any appended reactive groups would dictate the structure of the resulting heterocyclic scaffold. This approach allows for the creation of fused or spirocyclic ring systems, which are of significant interest in medicinal chemistry.
Furthermore, the thiophene ring itself provides opportunities for diversification. Following the initial imine-based reaction, the thiophene core can be further functionalized through various C-H activation or cross-coupling reactions. This dual approach, combining diversification around the imine and on the thiophene ring, can exponentially increase the number of unique structures accessible from a single this compound intermediate.
The table below outlines potential diversity-oriented synthesis strategies utilizing this compound intermediates, highlighting the types of reactions, the resulting scaffolds, and the sources of diversity.
| Strategy | Key Reaction Type | Resulting Scaffolds | Sources of Diversity |
| Multicomponent Reactions (MCRs) | Ugi, Passerini, Strecker, etc. beilstein-journals.orgnih.gov | Highly substituted acyclic and heterocyclic systems | Aldehyde/ketone, amine, isonitrile, carboxylic acid components |
| Tandem Addition/Cyclization | Nucleophilic addition followed by intramolecular cyclization nih.gov | Fused and spirocyclic heterocycles | Nucleophile, appended electrophilic groups |
| Cycloaddition Reactions | [4+2], [3+2] cycloadditions | Polycyclic heterocyclic systems | Dienophiles, dipolarophiles |
| Post-Condensation Modification | Functionalization of the thiophene ring | Variously substituted thiophene derivatives | Cross-coupling partners, electrophiles for C-H functionalization |
These strategies underscore the potential of this compound as a versatile building block for the efficient construction of diverse and complex molecular libraries, which are essential for the discovery of new biologically active compounds.
Investigation of Biological Activities of Thiophen 2 5h Imine Analogues and Molecular Interactions Focus on in Vitro Studies and Theoretical Modeling
Studies on Antimicrobial Activity against Bacterial Strains
Thiophene (B33073) derivatives have demonstrated notable antimicrobial properties against a variety of bacterial strains. rsc.orgfrontiersin.orgmdpi.comresearchgate.net For instance, certain 5-(alkylidene)thiophen-2(5H)-ones, which are structurally related to Thiophen-2(5H)-imine, have been shown to significantly reduce biofilm formation by the marine bacterium Vibrio harveyi. rsc.org In many cases, the capacity of these compounds to inhibit biofilm formation was found to be greater than their ability to inhibit the growth of planktonic bacteria. rsc.org
Furthermore, various thiophene derivatives have been identified as having promising antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org Time-kill curve assays have demonstrated the bactericidal effects of some of these compounds. frontiersin.org The proposed mechanism of action for some of these derivatives involves increased membrane permeabilization. frontiersin.org In one study, a thiophene derivative containing a benzimidazole (B57391) moiety was found to be more potent against Pseudomonas aeruginosa than the standard antibiotic gentamicin. mdpi.com
Below is a table summarizing the antimicrobial activity of selected thiophene derivatives.
| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference |
| 5-(alkylidene)thiophen-2(5H)-ones | Vibrio harveyi | Reduction of biofilm formation | rsc.org |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant A. baumannii and E. coli | Bactericidal effects, increased membrane permeabilization | frontiersin.org |
| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | mdpi.com |
| Thiophene-based imine (Y6) and related compounds | Various bacterial strains | Antibacterial activity | researchgate.netbohrium.com |
Investigations into Antiproliferative and Anticancer Activity against Specific Cell Lines (e.g., MCF-7)
The antiproliferative and anticancer potential of thiophene derivatives has been a significant area of research, with numerous studies focusing on their effects on breast cancer cell lines such as MCF-7. researchgate.netnih.govnih.gov Various substituted thiophene compounds have been shown to reduce the viability of MCF-7 cells, exhibiting cytotoxic activity with IC50 values often in the low micromolar range. researchgate.netnih.gov For example, a study investigating a series of thiazole-bearing thiophene derivatives found that compounds 4b and 13a had promising antitumor activity against MCF-7 cells, with IC50 values of 10.2 ± 0.7 µM and 11.5 ± 0.8 µM, respectively, which were more potent than the reference drug cisplatin (B142131) (IC50 = 13.3 ± 0.61 µM). mdpi.com
In another study, newly synthesized thiophene-based imine (Y6), amine (Y6a), and phosphoazometine (Y6b) compounds all exhibited promising antiproliferative activity against the MCF-7 cell line, with IC50 values of 56.58 µM, 51.30 µM, and 40.01 µM, respectively. researchgate.netbohrium.com The activity of compound Y6b was noted to be comparable to that of cisplatin. researchgate.netbohrium.com The mechanisms underlying the anticancer effects of these compounds are also under investigation, with some studies indicating that they can induce cell cycle arrest, typically at the G0/G1 phase. nih.gov
The following table presents the antiproliferative activity of selected thiophene analogues against the MCF-7 cell line.
| Compound/Derivative | IC50 (µM) against MCF-7 | Notes | Reference |
| Thiazole-thiophene derivative 4b | 10.2 ± 0.7 | More potent than cisplatin | mdpi.com |
| Thiazole-thiophene derivative 13a | 11.5 ± 0.8 | More potent than cisplatin | mdpi.com |
| Thiophene-based imine (Y6) | 56.58 | Promising antiproliferative activity | researchgate.netbohrium.com |
| Thiophene-based amine (Y6a) | 51.30 | Promising antiproliferative activity | researchgate.netbohrium.com |
| Thiophene-based phosphoazometine (Y6b) | 40.01 | Activity comparable to cisplatin | researchgate.netbohrium.com |
| 2-imino-5-arylidine-thiazolidine 5c | 0.27 | Over 15-fold more potent than cisplatin | mdpi.com |
Enzyme Inhibition Studies (e.g., Human Carbonic Anhydrases I and II)
Thiophene-based compounds, particularly those incorporating a sulfonamide group, have been extensively studied as inhibitors of human carbonic anhydrases (hCAs), including the cytosolic isoforms hCA I and hCA II. nih.govnih.govmdpi.com These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic implications for a range of disorders.
Research has shown that thiophene-based sulfonamides can be potent inhibitors of both hCA I and hCA II. nih.gov For instance, a study on a series of thiophene-based sulfonamides reported IC50 values ranging from 69 nM to 70 µM against hCA I and from 23.4 nM to 1.405 µM against hCA II. nih.gov Kinetic studies often reveal the inhibition mechanism, with some thiophene-based sulfonamides acting as noncompetitive inhibitors. nih.gov
More recently, a thiophene-based imine compound (Y6) and its derivatives (Y6a and Y6b) were synthesized and evaluated for their inhibitory effects on hCA I and hCA II. researchgate.net These compounds demonstrated potent inhibition, with IC50 values in the micromolar and even sub-micromolar range. researchgate.net Specifically, the IC50 values for hCA I were 1.96 µM (Y6), 8.25 µM (Y6a), and 0.46 µM (Y6b), while for hCA II, they were 1.89 µM (Y6), 0.56 µM (Y6a), and 1.02 µM (Y6b). researchgate.netbohrium.com
A summary of the inhibitory activity of selected thiophene analogues against hCA I and hCA II is provided in the table below.
| Compound | IC50 (µM) against hCA I | IC50 (µM) against hCA II | Reference |
| Thiophene-based imine (Y6) | 1.96 | 1.89 | researchgate.netbohrium.com |
| Thiophene-based amine (Y6a) | 8.25 | 0.56 | researchgate.netbohrium.com |
| Thiophene-based phosphoazometine (Y6b) | 0.46 | 1.02 | researchgate.netbohrium.com |
Research into Antioxidant Properties (e.g., DPPH, ABTS, FRAP, CUPRAC assays)
The antioxidant potential of thiophene derivatives is another area of active investigation, commonly assessed using a battery of in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity). researchgate.netcolab.wsphcogj.comscirp.orgresearchgate.netresearchgate.net These assays measure the ability of a compound to scavenge free radicals or to reduce metal ions, which are key aspects of antioxidant activity.
A study on newly synthesized thiophene-based imine (Y6), amine (Y6a), and phosphoazometine (Y6b) compounds found that all three exhibited significant antioxidant properties. researchgate.netbohrium.com Notably, the amine derivative (Y6a) showed an IC50 value of 5.13 µg/mL in a DPPH assay, which was significantly lower (indicating higher potency) than that of the standard antioxidant ascorbic acid (17.55 µg/mL). researchgate.netbohrium.com In another study, a thiophene derivative (S10) demonstrated good antioxidant activity with an IC50 value of 45.29 µg/mL, comparable to ascorbic acid (IC50 44.91 µg/mL). colab.ws
The choice of assay is important as they are based on different chemical principles (hydrogen atom transfer vs. single electron transfer) and can yield different results depending on the structure of the antioxidant compound. nih.gov For example, the FRAP assay is conducted under acidic conditions, which may not be representative of physiological pH, while the CUPRAC assay operates at a pH closer to physiological conditions. nih.gov
The table below summarizes the antioxidant activity of selected thiophene analogues.
| Compound/Derivative | Assay | IC50 Value (µg/mL) | Comparison Standard (IC50 µg/mL) | Reference |
| Thiophene-based amine (Y6a) | DPPH | 5.13 | Ascorbic acid (17.55) | researchgate.netbohrium.com |
| Thiophene derivative S10 | Not specified | 45.29 | Ascorbic acid (44.91) | colab.ws |
Molecular Docking Studies for Ligand-Target Interaction Prediction
To complement in vitro experimental data, molecular docking studies are frequently employed to predict and analyze the binding interactions between this compound analogues and their biological targets at the atomic level. researchgate.netnih.govnih.govresearchgate.net These computational techniques help in understanding the structure-activity relationships (SAR) and in the rational design of more potent and selective compounds.
In the context of antimicrobial activity, docking studies have been used to assess the binding affinity of thiophene derivatives to bacterial proteins. frontiersin.org For example, stronger binding affinities were predicted for certain thiophene compounds to outer membrane proteins of A. baumannii (CarO1 and Omp33) and E. coli (OmpW and OmpC). frontiersin.org
For enzyme inhibition, molecular docking provides insights into how these ligands fit into the active site of the enzyme. In studies of carbonic anhydrase inhibitors, docking simulations have shown that the sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes. nih.gov Similarly, for thiophene-based imine and its derivatives, molecular docking was performed to support the experimental findings regarding their inhibition of hCA I and hCA II. researchgate.net
In the realm of anti-inflammatory research, molecular docking has been used to understand the binding interactions of thiophen-2-ylmethylene-based derivatives with the active site of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govresearchgate.net
Academic Research on this compound Involvement in Enzyme-Mediated Processes
The research on this compound and its analogues in the context of enzyme-mediated processes has predominantly focused on their role as inhibitors of specific enzymes, as detailed in the enzyme inhibition section. However, the inherent reactivity of the imine functional group suggests potential involvement in other enzyme-mediated reactions. Imines, also known as Schiff bases, are crucial intermediates in a variety of biochemical transformations, most notably in reactions catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govyoutube.com
These enzymes are central to amino acid metabolism, and they utilize a PLP cofactor that forms an imine with the amino acid substrate. youtube.com This initial imine formation is key to facilitating a range of subsequent reactions such as transamination, decarboxylation, and racemization by stabilizing reaction intermediates. youtube.com While direct studies on this compound acting as a substrate or intermediate in such processes are not extensively documented in the reviewed literature, the chemical principles governing imine reactivity in biological systems provide a framework for postulating such roles. The accumulation of reactive imine intermediates can be detrimental, and organisms have evolved enzymes, such as those in the RidA family, to hydrolyze and thus detoxify these species. nih.gov
Exploration of Analgesic and Anti-inflammatory Potential in In Vivo Models
The therapeutic potential of thiophene derivatives extends to analgesic and anti-inflammatory activities, which have been evaluated in various in vivo models. nih.govnih.govnih.govphcogj.comresearchgate.net A study on a series of novel thiophen-2-ylmethylene-based derivatives investigated their anti-inflammatory efficacy in a formalin-induced paw edema model in animals. nih.gov The results revealed that some of these compounds displayed a remarkable inhibitory effect on the production of TNF-α, a key mediator of inflammation, with some derivatives showing greater efficacy than the standard drug celecoxib. nih.govresearchgate.net
The anti-inflammatory activity of thiophene derivatives is often linked to the inhibition of enzymes like cyclooxygenase (COX), with some compounds showing selective inhibition of the COX-2 isoform. nih.gov For instance, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as potent and selective COX-2 inhibitors and demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema assay, superior to celecoxib. nih.gov
The acetic acid-induced writhing test is a common in vivo model for assessing peripheral analgesic activity. nih.gov This model relies on the release of endogenous pain mediators that stimulate nerve endings. researchgate.net While specific data for this compound analogues in this model were not found in the provided search results, the demonstrated anti-inflammatory properties of related thiophene structures suggest that they are promising candidates for further investigation as analgesic agents.
Conclusion and Future Directions in Thiophen 2 5h Imine Research
Current Achievements and Remaining Scientific Challenges
The primary achievements in the field of thiophene-imines, the broader class to which Thiophen-2(5H)-imine belongs, have been centered on the synthesis of N-substituted derivatives, often through the condensation of a thiophene-based carbonyl compound with a primary amine. researchgate.netnih.gov These Schiff bases have been characterized structurally, and their electrochemical, photophysical, and thermal properties have been investigated. researchgate.net Some thiophene-based imine compounds have shown potential in medicinal chemistry, exhibiting antimicrobial, antioxidant, and antiproliferative activities. nih.govresearchgate.net
However, the specific parent compound, this compound, presents a unique set of challenges that remain largely unaddressed:
Tautomeric Instability : The principal challenge is the inherent instability of the this compound tautomer relative to its aromatic amine counterpart, 2-aminothiophene. The imine–enamine tautomerism strongly favors the aromatic form, making the isolation and characterization of the (5H)-imine exceptionally difficult. thieme.decas.cn
Synthetic Hurdles : Direct synthesis of N-unsubstituted this compound is a significant obstacle. While methods for generating related N-unsubstituted thienylimines in the gas phase or at low temperatures have been developed, these compounds are often transient and prone to rapid rearrangement or polymerization. rsc.org
Lack of Characterization Data : Due to its instability, there is a scarcity of comprehensive spectroscopic and structural data for this compound. This lack of fundamental data hampers efforts to understand its electronic structure and reactivity.
Understanding Reactivity : The unique reactivity of the non-aromatic this compound, distinct from its aromatic amine tautomer, is largely unexplored. Harnessing this reactivity for synthetic purposes requires a deeper understanding of its behavior under various reaction conditions.
| Challenge | Description |
| Tautomeric Control | Overcoming the thermodynamic preference for the aromatic 2-aminothiophene tautomer. |
| Targeted Synthesis | Developing synthetic routes to isolate or generate this compound in situ in a controlled manner. |
| Full Characterization | Obtaining complete spectroscopic (NMR, IR) and structural (X-ray crystallography) data. |
| Reactivity Mapping | Elucidating the reaction pathways and synthetic potential of the imine functional group in this non-aromatic system. |
Emerging Trends and Prospective Research Avenues for this compound Chemistry
Future research in this area is poised to move from the study of stable, substituted analogues to tackling the fundamental chemistry of the parent imine. Several emerging trends in chemical research can be leveraged to advance our understanding.
Computational and Theoretical Studies : A key prospective avenue is the use of computational chemistry, such as Density Functional Theory (DFT), to model the energetics of the imine-amine tautomerism. researchgate.net Such studies can predict the stability of this compound under various conditions (e.g., in different solvents, at different temperatures) and provide insights into its electronic structure, spectroscopic signatures, and reaction mechanisms.
Advanced Synthesis and Trapping Strategies : There is a clear need for innovative synthetic methodologies. This could involve flash vacuum pyrolysis, low-temperature matrix isolation techniques, or the development of precursor molecules that can generate the imine in situ for immediate reaction. rsc.org Another approach could be the stabilization of the imine tautomer through coordination to a metal center, which could then allow for its characterization and further functionalization. mdpi.com
Exploration of Tautomer-Specific Reactivity : Future work should focus on reactions that are unique to the imine tautomer. For example, its conjugated, non-aromatic diene system could participate in cycloaddition reactions that are not possible for the aromatic 2-aminothiophene. The nucleophilicity of the imine nitrogen and the electrophilicity of the imine carbon also present opportunities for novel bond-forming reactions.
Development of Novel Ligands : N-substituted derivatives of this compound could be designed as novel ligands for coordination chemistry. The combination of the "soft" sulfur atom and the "hard" imine nitrogen atom could lead to complexes with unique catalytic or material properties. tandfonline.com
Potential for Novel Applications and Interdisciplinary Research
While fundamental research is paramount, the potential applications of this compound and its derivatives warrant exploration, fostering interdisciplinary collaboration.
Medicinal Chemistry : The thiophene (B33073) ring is a well-established pharmacophore found in numerous approved drugs. nih.govrsc.org The unique stereoelectronic properties of the this compound scaffold could be exploited to design new classes of bioactive molecules. Its constrained conformation and different hydrogen bonding capabilities compared to 2-aminothiophene could lead to novel interactions with biological targets. This presents opportunities for collaboration between synthetic chemists and pharmacologists to investigate potential anti-inflammatory, anticancer, or antimicrobial agents. researchgate.netresearchgate.net
Materials Science : Thiophene-based compounds are integral to the field of organic electronics. nih.gov While polythiophenes are typically derived from aromatic precursors, the polymerization of this compound or its derivatives could lead to novel polymers with unique electronic and optical properties. The imine linkage could introduce dynamic covalent character, creating responsive or self-healing materials. This avenue would require collaboration with materials scientists and physicists.
Synthetic Building Blocks : As a reactive intermediate, this compound could serve as a versatile building block for the synthesis of more complex heterocyclic systems. Its unique functionality could provide access to novel scaffolds that are difficult to prepare using conventional methods, opening up new areas of exploration for organic synthesis.
Q & A
Basic Questions
Q. What are the most reliable synthetic routes for Thiophen-2(5H)-imine, and how can reaction conditions be optimized?
- Methodology : Common methods involve cyclocondensation of thiophene precursors with amines under controlled conditions. For example, microwave-assisted synthesis (e.g., using tetrahydrofuran (THF) as a solvent and triethylamine as a base) enhances reaction efficiency and yield . Optimization requires systematic variation of parameters (temperature, solvent polarity, stoichiometry) monitored via thin-layer chromatography (TLC) or HPLC .
- Key Data : Reaction completion times (e.g., 3 days at room temperature for spirocyclic derivatives) and purity assessment (≥98% via HPLC) are critical .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodology : Document all parameters exhaustively: reagent purity (e.g., CAS-traceable standards), solvent drying methods, and reaction atmosphere (inert gas vs. ambient). Reproducibility is enhanced by adhering to protocols from peer-reviewed syntheses, such as those in The Journal of Organic Chemistry .
- Validation : Cross-reference spectral data (NMR, IR) with published benchmarks (e.g., Table 11 in ) and use standardized analytical conditions .
Q. What precautions are necessary for handling this compound due to its stability under varying conditions?
- Methodology : Store derivatives in anhydrous, dark conditions at 2–8°C to prevent hydrolysis or tautomerization. Use inert solvents (e.g., THF) during reactions to avoid unintended side reactions .
- Safety : Employ personal protective equipment (PPE) and ensure proper ventilation to mitigate exposure risks, as detailed in OSHA-aligned safety protocols .
Advanced Questions
Q. How do substituents influence the tautomeric behavior of this compound, and what methods validate these effects?
- Methodology : Substituents like phenyl or methyl groups stabilize specific tautomers via conjugation or hyperconjugation. For example, 3-phenyl derivatives favor the -2(5H)-one form due to aryl ring conjugation, verified by NMR in CS₂ and IR in CCl₄ .
- Advanced Techniques : Use X-ray crystallography to resolve tautomeric structures unambiguously. Base-extraction methods can isolate kinetically favored tautomers, though isomerization risks exist (e.g., partial conversion of 4b to 4d in acidic conditions) .
Q. How can contradictory data on tautomer ratios across studies be resolved?
- Analysis Framework : Replicate experiments under strictly controlled conditions (pH, temperature). For instance, highlights that alkaline treatment of 4d yields mixed tautomers, suggesting pH-dependent equilibria. Use computational modeling (DFT) to predict thermodynamic stability and compare with empirical data .
- Case Study : In 3,5-dimethyl derivatives, steric and electronic effects suppress tautomer interconversion, simplifying data interpretation .
Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?
- Experimental Design : Synthesize analogs with varying alkylidene groups and test against bacterial models (e.g., Staphylococcus aureus). Correlate bioactivity with structural features (e.g., electron-withdrawing substituents enhancing reactivity) .
- Data Interpretation : Use MIC (Minimum Inhibitory Concentration) assays and molecular docking to identify target interactions (e.g., enzyme inhibition). cites 5-(alkylidene) derivatives as potent antimicrobials via thiol-reactive mechanisms .
Q. How can advanced spectroscopic techniques resolve ambiguities in derivative characterization?
- Methodology : Combine 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and heteroatom environments. For example, uses NMR in CS₂ to distinguish thiophenic vs. thiolactonic tautomers .
- Cross-Validation : Pair spectral data with high-resolution mass spectrometry (HRMS) and X-ray diffraction to confirm molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
